Bienvenue dans la boutique en ligne BenchChem!

3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

PNMT inhibition CNS epinephrine regulation Tetrahydroisoquinoline sulfonamides

3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (CAS 247050-23-3) is a chiral, electrophilic building block that belongs to the 1-oxo-tetrahydroisoquinoline (THIQ) family. It serves as a direct precursor for synthesizing 3-fluoromethyl-7-sulfonyl-THIQ libraries—specifically sulfonamide and sulfone derivatives evaluated as potent, selective inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), a key enzyme in epinephrine biosynthesis in the central nervous system.

Molecular Formula C10H9ClFNO3S
Molecular Weight 277.7 g/mol
CAS No. 247050-23-3
Cat. No. B1624854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride
CAS247050-23-3
Molecular FormulaC10H9ClFNO3S
Molecular Weight277.7 g/mol
Structural Identifiers
SMILESC1C(NC(=O)C2=C1C=CC(=C2)S(=O)(=O)Cl)CF
InChIInChI=1S/C10H9ClFNO3S/c11-17(15,16)8-2-1-6-3-7(5-12)13-10(14)9(6)4-8/h1-2,4,7H,3,5H2,(H,13,14)
InChIKeyPTBHATGROQLQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (CAS 247050-23-3) – A Privileged Scaffold Precursor for CNS-Active Enzyme Inhibitors


3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride (CAS 247050-23-3) is a chiral, electrophilic building block that belongs to the 1-oxo-tetrahydroisoquinoline (THIQ) family. It serves as a direct precursor for synthesizing 3-fluoromethyl-7-sulfonyl-THIQ libraries—specifically sulfonamide and sulfone derivatives evaluated as potent, selective inhibitors of human phenylethanolamine N-methyltransferase (hPNMT), a key enzyme in epinephrine biosynthesis in the central nervous system [1]. The compound integrates a 3-fluoromethyl substituent, a 1-oxo pharmacophore, and a reactive 7-sulfonyl chloride handle, enabling rapid diversification into final bioactive ligands.

Why Other 7-Sulfonyl Chloride-THIQ Intermediates Cannot Replace 3-(Fluoromethyl)-1-oxo-THIQ-7-sulfonyl Chloride in PNMT Inhibitor Synthesis


The 3-position substituent on the THIQ core is a critical determinant of inhibitor potency, lipophilicity, and blood-brain barrier (BBB) permeability. Simply replacing the 3-fluoromethyl group with hydrogen, hydroxylmethyl, or alkyl chains dramatically alters the pharmacological profile of the final sulfonamide/sulfone derivatives. 3-Hydroxymethyl analogs achieve higher PNMT affinity (Ki = 23–28 nM) [1] but the fluoromethyl group confers superior lipophilicity and a unique hydrogen-bonding geometry, making the 3-fluoromethyl sulfonyl chloride irreplaceable for generating inhibitors with balanced potency and BBB penetrance as established through comparative molecular field analysis (CoMFA) [2]. Substituting the sulfonyl chloride handle directly with a sulfonamide removes the electrophilic reactivity necessary for modular library synthesis, thereby limiting downstream diversification.

Quantitative Differentiation Guide: 3-(Fluoromethyl)-1-oxo-THIQ-7-sulfonyl Chloride vs. Key Comparators


PNMT Inhibitory Potency of 3-Fluoromethyl-7-sulfonyl-THIQs vs. 3-Hydroxymethyl Sulfonamides

When the target sulfonyl chloride is converted into its corresponding 3-fluoromethyl-7-sulfonyl-THIQ derivative, the most potent sulfone (Compound 24) displays a Ki of 1.3 μM against hPNMT [1]. In contrast, the isosteric sulfonamide series derived from the same intermediate achieves Ki values ranging from 0.13 μM to 0.05 μM [1][2]. While the sulfonamide series is more potent, the sulfone series exhibits markedly higher lipophilicity, which is a direct consequence of the 3-fluoromethyl modification enabling the strategic replacement of the sulfonamide –NH– with a methylene group [1]. This lipophilicity increase is essential for CNS penetration.

PNMT inhibition CNS epinephrine regulation Tetrahydroisoquinoline sulfonamides

Selectivity for PNMT over α2-Adrenoceptor: 3-Fluoromethyl vs. 3-Hydroxymethyl Derivatives

The selectivity index (α2 Ki / PNMT Ki) is a critical safety parameter. Compounds derived from 3-fluoromethyl-7-sulfonyl chloride demonstrate exceptional selectivity. The lead sulfone 24 exhibits a selectivity ratio of >100 [1]. In the broader 3-fluoromethyl sulfonamide series, selectivity ratios exceed 200 [2]. By comparison, 3-hydroxymethyl analogs achieve selectivity ratios of ≥15,000 [3]. Although the absolute selectivity of the 3-hydroxymethyl series is higher, the 3-fluoromethyl series maintains a therapeutically relevant selectivity window while offering superior lipophilicity and blood-brain barrier penetrance, making it a more attractive lead series for CNS research.

Selectivity profile Off-target liability α2-adrenoceptor

Computationally Predicted Blood-Brain Barrier (BBB) Penetration Based on Lipophilicity (ClogP)

The ability to penetrate the BBB is a key differentiator for CNS-targeted programs. Comparative molecular field analysis (CoMFA) models and in vitro BBB permeability assays demonstrated a strong correlation between ClogP and brain penetration for 3-fluoromethyl-7-sulfonyl THIQs [1]. Compounds derived from the target sulfonyl chloride, such as 3-fluoromethyl-7-N-(4-chlorophenyl)aminosulfonyl-THIQ (18) and 3-fluoromethyl-7-cyano-THIQ (20), possess ClogP values >0.57 and selectivity ratios >200 [1]. This correlation enables procurement teams to select the 3-fluoromethyl sulfonyl chloride as a trusted gateway to CNS-penetrant PNMT inhibitors.

BBB penetration Lipophilicity CoMFA CNS drug design

Enantiomeric Influence on Potency: (R)-3-Fluoromethyl Configuration is Essential for High Affinity

The target sulfonyl chloride is a racemic mixture at the 3-position, but its downstream (R)-enantiomer products are significantly more potent against PNMT than the (S)-enantiomer. For (R)-(+)-3-fluoromethyl-7-(N-substituted aminosulfonyl)-THIQs, Ki values range from 50 nM to 130 nM, while the corresponding (S)-enantiomers are >10-fold less potent [1]. This enantiomeric preference is attributed to a water-mediated hydrogen bond network accessible only to the (R)-ring conformer, as confirmed by conformational analysis and docking studies [1].

Chiral resolution Enantioselective synthesis Binding mode analysis

Precision Application Scenarios for 3-(Fluoromethyl)-1-oxo-THIQ-7-sulfonyl Chloride in CNS Drug Discovery & Chemical Biology


Parallel Library Synthesis of PNMT Inhibitors for CNS Lead Optimization

Utilize the 7-sulfonyl chloride handle for high-throughput amination with diverse alkyl, aryl, and heteroaryl amines to rapidly generate 7-aminosulfonyl-THIQ libraries. Because the 3-fluoromethyl substituent is established to yield compounds with balanced potency (Ki <1 μM) and BBB-penetrant ClogP values (>0.57), parallel synthesis directly supports CNS lead optimization cascades without requiring additional late-stage modifications to improve brain exposure [2].

Structure-Activity Relationship (SAR) Exploration at the 7-Position for Sulphone-Based PNMT Inhibitors

React the sulfonyl chloride with nucleophiles to install sulphonyl derivatives, enabling systematic SAR studies at the 7-position. The resulting 3-fluoromethyl-7-sulfonyl-THIQs fill a specific chemical space where lipophilicity is higher than analogous sulfonamides, crucial for improving logD and brain/plasma ratios. As demonstrated, sulfone 24 achieves hPNMT Ki = 1.3 μM with >100-fold selectivity over α2-adrenoceptors [1].

Chemical Biology Probe Development for Investigating Epinephrine Biosynthesis in Neuronal Models

Employ the intermediate to synthesize activity-based probes or fluorescent ligands. The established selectivity window (α2 Ki / PNMT Ki >200) ensures that probe binding is attributable to PNMT activity rather than off-target adrenergic signaling, a critical feature not guaranteed with probes derived from 3-unsubstituted THIQ sulfonyl chlorides [1][2].

Crystallography-Driven Drug Design Targeting hPNMT Active Site

Co-crystallization of hPNMT with inhibitors derived from this sulfonyl chloride, such as 3-hydroxymethyl-7-(N-4-chlorophenylaminosulfonyl)-THIQ (PDB: 2G8N) has identified key hydrogen bond interactions (e.g., with Asn39 carbonyl oxygen) [1]. Synthesizing analogs from the 3-fluoromethyl sulfonyl chloride facilitates further crystallographic studies to map the fluoromethyl hydrophobic pocket and guide structure-based design.

Quote Request

Request a Quote for 3-(Fluoromethyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.